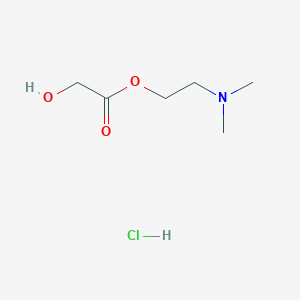

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

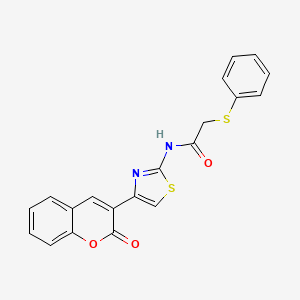

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid is a chemical compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It is an amine compound with a molecular weight of 255.40 and a molecular formula of C14H29N3O .

Synthesis Analysis

The synthesis of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide involves the use of concentrated sulfuric acid in a three-necked flask. The compound 2-amino-2,3-dimethylbutanenitrile is added dropwise at 25°C under water bath cooling. The mixture is then heated to 100°C and maintained for 1 hour. Concentrated ammonia is added below 75°C, stirred momentarily, and extracted with dichloromethane. The product is obtained as a crystal after drying and concentration .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) .Physical And Chemical Properties Analysis

This compound is a white crystal, alkaline, with a melting point of 74.5-76°C. It is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene .Applications De Recherche Scientifique

Dual Fluorescence Studies

2,2,2-Trifluoroacetic acid has been studied for its impact on the dual fluorescence characteristics of certain compounds. For instance, in a study focusing on 2-(4'-N,N-dimethylaminophenyl)-pyrido[3,4-d]imidazole (DMAPPI), trifluoroacetic acid was used to protonate DMAPPI to form monocations, demonstrating its utility in studying the spectral characteristics of such compounds (Krishnamoorthy & Dogra, 2000).

Chemical Synthesis and Catalysis

Trifluoroacetic acid has been identified as an effective reagent in the synthesis of certain chemical compounds. For example, it has been used in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines (Pathak, Madapa, & Batra, 2007). Additionally, it has been applied as a catalyst in the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines, offering efficient access to compounds with potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).

Enantiomeric Synthesis

Trifluoroacetic acid plays a role in the synthesis of enantiomerically pure amino acids, such as trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides. This synthesis involves a Hofmann-type degradation using phenyliodine(III) bis(trifluoroacetate) (Berkessel, Glaubitz, & Lex, 2002).

Sensor Technology

The properties of trifluoroacetic acid have been exploited in the development of sensors. For instance, a study explored the use of cyano-substituted vinylacridine derivatives for detecting aromatic amine and acid vapors, with trifluoroacetic acid enhancing the sensor's ability to detect these substances (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).

Enantiomeric Separation

Trifluoroacetic acid derivatives have been used as stationary phases for the gas chromatographic enantiomeric separation of certain compounds, demonstrating their utility in analytical chemistry (Parr & Howard, 1972).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSACOJPLJIDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCCCC1)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate](/img/structure/B2433394.png)